molecular formula C10H9F3O3 B2653011 3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid CAS No. 1890024-84-6

3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid

Cat. No.: B2653011
CAS No.: 1890024-84-6
M. Wt: 234.174
InChI Key: GTQFVTJKKODBQR-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid is a fluorinated organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of a trifluoromethyl group and a hydroxyphenyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid typically involves the reaction of 4-hydroxybenzyl alcohol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid is unique due to the presence of both a trifluoromethyl group and a hydroxyphenyl group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in certain chemical reactions. Additionally, the compound’s structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3,3,3-trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)8(9(15)16)5-6-1-3-7(14)4-2-6/h1-4,8,14H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQFVTJKKODBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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